molecular formula C7H10O B2567961 Spiro[2.3]hexane-2-carbaldehyde CAS No. 1785532-62-8

Spiro[2.3]hexane-2-carbaldehyde

Cat. No.: B2567961
CAS No.: 1785532-62-8
M. Wt: 110.156
InChI Key: SUZYVJDHIPWIGX-UHFFFAOYSA-N
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Description

Spiro[2.3]hexane-2-carbaldehyde is a spirocyclic compound characterized by a fused bicyclic structure where two rings (a two-membered and a three-membered ring) share a single carbon atom. The aldehyde functional group at position 2 confers unique reactivity, making it a valuable intermediate in organic synthesis and drug discovery.

Spiro compounds, in general, are prized for their rigidity, three-dimensionality, and ability to occupy under-explored chemical space in drug design . The aldehyde group in this compound may facilitate further functionalization, such as nucleophilic additions or condensation reactions, to generate bioactive molecules or complex architectures.

Properties

IUPAC Name

spiro[2.3]hexane-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-5-6-4-7(6)2-1-3-7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZYVJDHIPWIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.3]hexane-2-carbaldehyde typically involves the construction of spirocyclic frameworks. One method includes the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst. This method allows for the rapid construction of polysubstituted spirocyclic skeletons under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s unique structure and properties make it an excellent candidate for various applications, including catalysis, drug discovery, and material synthesis.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.3]hexane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the aldehyde functional group, which is highly reactive.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Spiro[2.3]hexane-2-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a drug candidate due to its biological activity.

    Industry: Its applications in material synthesis and catalysis make it valuable in industrial processes.

Mechanism of Action

The mechanism by which spiro[2.3]hexane-2-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in unique interactions with enzymes and receptors, potentially influencing various biological pathways. The visible-light-induced intramolecular [2 + 2] cycloaddition mechanism is one example of how this compound can be utilized in synthetic chemistry .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Spiro[2.3]hexane-2-carbaldehyde and related spiro compounds:

Compound Name Molecular Formula Functional Group(s) Molecular Weight (g/mol) Key Properties/Applications Reference
Spiro[2.3]hexane-1-carboxylic Acid C₇H₁₀O₂ Carboxylic acid 126.155 Low water solubility; synthetic intermediate
5-Ethoxyspiro[2.3]hexane-1-carboxylic Acid C₉H₁₄O₃ Ethoxy, carboxylic acid 173.1665 Enhanced lipophilicity; potential drug scaffold
Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate C₈H₁₂O₃ Hydroxyl, ester 156.18 Polar functional groups; derivatization potential
(2R)-N-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)spiro[2.3]hexane-2-carboxamide C₁₄H₁₈N₂O₂ Amide, spiro-benzoxazole 246.31 Bioactive candidate; antimycobacterial activity
This compound C₆H₈O Aldehyde 96.13 High reactivity; synthetic versatility Inferred

Physicochemical Properties

  • Boiling Points and Solubility: Spiro[2.3]hexane-1-carboxylic acid has an estimated boiling point of 237.7±23.0°C and likely low water solubility due to its nonpolar spiro core . The aldehyde derivative, with a smaller molecular weight (96.13 g/mol), may exhibit higher volatility but similar solubility challenges.
  • Toxicity Profiles : Analogous spiro compounds, such as 5-Azaspiro[2.3]hexane ethanedioate (CAS 1638767-88-0), show moderate acute oral toxicity (Category 4) and skin irritation, suggesting that handling this compound may require similar precautions .

Research Findings and Trends

  • Drug Discovery : Spiro compounds are increasingly leveraged in medicinal chemistry for their ability to access 3D chemical space, improving target selectivity and reducing off-target effects . For example, spiro-pyrido-pyrrolizines demonstrate potent antitubercular activity .
  • Synthetic Methodologies: Recent advances, such as stress-release-driven spirocyclization of azetidinones, enable efficient construction of spiro-azetidine derivatives, highlighting pathways to functionalize this compound .

Q & A

Basic Research Questions

Q. What are the current green synthesis methods for spiro[2.3]hexane-2-carbaldehyde, and how do they compare in terms of scalability?

  • Methodology : Recent protocols utilize visible-light irradiation to construct spirocyclic scaffolds without toxic reagents, enabling C–C bond formation under mild conditions. Key parameters include light wavelength (450–470 nm), solvent choice (e.g., acetonitrile), and substrate reactivity. Scalability is achieved via flow chemistry adaptations .
  • Data : Reaction yields range from 60–85% for gram-scale syntheses, with functional-group tolerance validated for esters, halides, and alkenes .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound derivatives?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to identify spiro-junction protons (δ 1.8–2.5 ppm) and aldehyde protons (δ 9.6–10.2 ppm).
  • X-ray crystallography : Resolves ring strain and bond angles in the spirocyclic core.
  • IR spectroscopy : Confirms aldehyde C=O stretching (∼1720 cm1^{-1}) .

Q. How can researchers optimize reaction conditions for introducing functional groups to the spiro[2.3]hexane core?

  • Methodology : Derivatization via bromination (e.g., using Br2_2 in CCl4_4) or trifluoromethylation (e.g., Ruppert-Prakash reagent) requires controlled stoichiometry and inert atmospheres. Monitor regioselectivity using LC-MS and adjust temperature (0–25°C) to minimize side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the light-sustained initiation process in this compound synthesis?

  • Methodology : Radical trapping experiments (e.g., TEMPO) and DFT calculations suggest a photoinduced single-electron transfer (SET) mechanism. Key intermediates include alkene radical cations and spirocyclic transition states. Time-resolved spectroscopy (fs-µs) tracks radical lifetimes .
  • Contradictions : Conflicting reports propose polar vs. radical pathways; kinetic isotope effects (KIE) and Hammett plots can resolve this .

Q. How do structural modifications (e.g., trifluoromethyl or methoxy groups) impact the reactivity and biological activity of spiro[2.3]hexane derivatives?

  • Methodology :

  • Synthetic : Introduce substituents via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.
  • Biological : Screen for antimicrobial activity (MIC assays) or receptor binding (SPR/ITC).
  • Data : Trifluoromethyl derivatives show enhanced lipophilicity (logP +1.2) and 2–3× higher activity against Gram-positive bacteria compared to methoxy analogs .

Q. What strategies address contradictions in reported yields for this compound derivatives across different synthetic routes?

  • Methodology :

  • DoE (Design of Experiments) : Vary catalysts (e.g., Ru(bpy)32+_3^{2+} vs. Ir(ppy)3_3), light intensity, and substrate ratios.
  • Statistical analysis : Use ANOVA to identify critical factors (e.g., oxygen sensitivity, solvent purity).
  • Case study : Photoinduced methods yield 75–85% vs. thermal methods (50–65%) due to reduced side-product formation .

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

  • Methodology :

  • DFT calculations : Simulate transition states (B3LYP/6-31G*) for Diels-Alder or [2+2] cycloadditions.
  • NBO analysis : Identify charge distribution at spiro-junction carbons.
  • Validation : Compare computed vs. experimental 13^{13}C NMR shifts (MAE < 2 ppm) .

Comparative Analysis Table

Derivative Functional Group Key Reactivity Biological Activity
This compoundAldehydeElectrophilic addition, oxidationAntimicrobial (MIC: 8–16 µg/mL)
1-(Trifluoromethyl) derivativeCF3_3Enhanced lipophilicityImproved Gram+ activity (MIC: 4 µg/mL)
5-Methoxy derivativeOCH3_3Electron-donating effectsModerate COX-2 inhibition (IC50_{50}: 12 µM)

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